molecular formula C6H11FO2 B1331194 2-Fluoro-3-methylpentanoic acid CAS No. 6087-16-7

2-Fluoro-3-methylpentanoic acid

Cat. No.: B1331194
CAS No.: 6087-16-7
M. Wt: 134.15 g/mol
InChI Key: HQIXPQDQUCAWDW-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylpentanoic acid is a fluorinated carboxylic acid with a branched alkyl chain. Its molecular formula is C₆H₁₁FO₂, featuring a fluorine atom at the second carbon and a methyl group at the third carbon of a pentanoic acid backbone. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of fluorine, which can enhance metabolic stability and modulate acidity compared to non-fluorinated analogs.

Properties

IUPAC Name

2-fluoro-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO2/c1-3-4(2)5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIXPQDQUCAWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292655
Record name 2-fluoro-3-methylpentanoic acid
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Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6087-16-7
Record name 2-Fluoro-3-methylpentanoic acid
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Record name NSC84420
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Record name 2-fluoro-3-methylpentanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methylpentanoic acid typically involves the fluorination of 3-methylpentanoic acid. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow fluorination. This method allows for better control over reaction parameters and can be more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.

Major Products:

    Oxidation: Formation of 2-fluoro-3-methylpentanone.

    Reduction: Formation of 2-fluoro-3-methylpentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-methylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methylpentanoic acid involves its interaction with biological molecules. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can result in the modulation of metabolic pathways and inhibition of specific enzymes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 2-fluoro-3-methylpentanoic acid and related compounds from the evidence:

Compound Name CAS Number Functional Groups Key Structural Features Purity Identified Uses
This compound N/A Carboxylic acid, F, CH₃ Fluorine at C2, methyl at C3 N/A Research (inferred)
(2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid 87421-24-7 Amino, hydroxyl, carboxylic acid, CH₃ Amino at C2, hydroxyl at C3, methyl at C4 Not stated Lab research (non-drug use)
Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate 816-22-8 Ester, F, hydroxyl, CH₃ Fluorine at C2, hydroxyl/methyl at C3 95% Lab research

Key Observations :

  • Fluorine vs. Amino/Hydroxyl Groups: The fluorine in this compound increases acidity (pKa ~2.5–3.0, inferred) compared to the amino group (pKa ~9–10) in (2R,3R)-2-amino-3-hydroxy-4-methylpentanoic acid.
  • Ester vs. Carboxylic Acid: The ethyl ester in ’s compound reduces water solubility compared to the free carboxylic acid in this compound.

Biological Activity

2-Fluoro-3-methylpentanoic acid (CAS Number: 6087-16-7) is a fluorinated carboxylic acid notable for its unique structure and biological activity. This compound, characterized by a fluorine atom at the second carbon of the pentanoic acid chain, has garnered attention in various fields, including medicinal chemistry and biochemical research.

  • Molecular Formula : C₆H₁₁FO₂
  • Molecular Weight : 130.16 g/mol
  • Structure : The presence of the fluorine atom significantly alters the compound's reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine atom enhances the compound's binding affinity, which can lead to modulation of metabolic pathways and inhibition of specific enzymes. This makes it a valuable tool in biochemical research, particularly in studies involving enzyme inhibition and metabolic pathways .

Biological Applications

  • Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes involved in metabolic processes. This inhibition can be useful in studying metabolic disorders and developing therapeutic agents.
  • Synthesis of Fluorinated Compounds : It serves as a building block in the synthesis of more complex fluorinated compounds, which are often used in pharmaceuticals and agrochemicals.
  • Metabolic Pathway Studies : The compound has applications in studying metabolic pathways due to its influence on enzyme activity and substrate interactions .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of branched-chain amino acid transaminase (BCAT) demonstrated that this compound effectively reduced the enzyme's activity. This finding suggests potential applications in treating conditions associated with altered amino acid metabolism, such as certain neurological disorders.

Case Study 2: Synthesis Applications

Another research effort highlighted the use of this compound as a precursor for synthesizing novel fluorinated amino acids. These derivatives exhibited enhanced properties for imaging applications in cancer diagnostics, particularly in positron emission tomography (PET) studies .

Comparative Analysis

The unique properties of this compound can be contrasted with similar compounds:

CompoundStructure CharacteristicsBiological Activity
This compound Fluorine at C2, methyl group at C3Enzyme inhibition, metabolic pathway modulation
3-Fluoropentanoic acid Fluorine at C3Similar enzyme interactions but less potency
2-Fluorobutanoic acid Shorter carbon chainReduced biological activity compared to C5

Research Findings

Recent studies have shown that the incorporation of fluorine into organic molecules can significantly enhance their biological activity due to increased lipophilicity and altered electronic properties. Specifically, compounds like this compound exhibit improved binding affinities for target enzymes compared to their non-fluorinated counterparts .

Q & A

Q. Q1: What are the optimal synthetic routes for preparing 2-fluoro-3-methylpentanoic acid, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis typically involves fluorination at the C2 position of a 3-methylpentanoic acid precursor. A viable route is nucleophilic fluorination using reagents like KF or DAST (diethylaminosulfur trifluoride) on a β-ketoester intermediate, followed by hydrolysis . To ensure stereochemical control, chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) may be employed. Post-synthesis, chiral HPLC (e.g., using a Chiralpak® column) or NMR with chiral shift reagents can confirm enantiomeric excess .

Advanced Analytical Techniques

Q. Q2: How can conflicting NMR data for fluorinated derivatives like this compound be resolved?

Methodological Answer: Fluorine’s strong electronegativity causes significant splitting in ¹⁹F NMR (e.g., coupling constants JHF and JFF), which may overlap with ¹H signals. Use decoupling experiments or 2D NMR (HSQC, HMBC) to isolate fluorine-proton correlations . Cross-validate with IR spectroscopy (C-F stretching ~1100 cm⁻¹) and high-resolution mass spectrometry (HRMS) to confirm molecular composition . For unresolved discrepancies, computational methods (DFT simulations of NMR shifts) can reconcile experimental and theoretical data .

Data Contradiction Analysis

Q. Q3: How should researchers address contradictions in fluorination efficiency reported across studies?

Methodological Answer: Fluorination efficiency discrepancies often arise from solvent polarity, temperature, or reagent purity. Systematically replicate experiments under controlled conditions (e.g., anhydrous DMF at −40°C for DAST reactions). Use gas chromatography-mass spectrometry (GC-MS) to track byproducts (e.g., elimination products from β-hydrogen abstraction) . Compare yields with literature benchmarks for similar fluorinated carboxylic acids (e.g., 4-fluoropentanoic acid protocols ).

Biochemical Applications

Q. Q4: What strategies are used to study the enzyme inhibition potential of this compound in metabolic pathways?

Methodological Answer: Fluorinated analogs often act as competitive inhibitors due to structural mimicry. Design enzyme kinetics assays (e.g., monitoring NADH depletion in dehydrogenase systems) with varying substrate/inhibitor concentrations. Use isothermal titration calorimetry (ITC) to measure binding affinities and X-ray crystallography to resolve inhibitor-enzyme interactions . Cross-reference with fluorinated amino acid studies (e.g., 3-fluoroalanine’s impact on alanine racemase ).

Stability and Degradation

Q. Q5: How can the hydrolytic stability of this compound be quantified under physiological conditions?

Methodological Answer: Conduct accelerated stability studies in buffer solutions (pH 7.4, 37°C) over 24–72 hours. Monitor degradation via HPLC-UV (detection at ~210 nm for carboxylic acids) and quantify residual compound. Compare with non-fluorinated analogs to assess fluorine’s electron-withdrawing effects on ester/amide bond lability . For mechanistic insights, use LC-MS/MS to identify hydrolysis byproducts (e.g., 3-methylpentanoic acid) .

Safety and Handling

Q. Q6: What safety protocols are critical when handling fluorinated carboxylic acids like this compound?

Methodological Answer: Fluorinated compounds may release HF upon decomposition. Use anhydrous conditions and corrosion-resistant equipment (PTFE-lined reactors). Employ personal protective equipment (PPE) : nitrile gloves, safety goggles, and fume hoods. Monitor air quality with HF gas detectors and neutralize spills with calcium gluconate gel . For disposal, hydrolyze waste under basic conditions (pH >10) to convert HF to safer fluoride salts .

Computational Modeling

Q. Q7: How can computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer: Perform density functional theory (DFT) calculations to map reaction pathways (e.g., fluorination transition states) and optimize geometries (B3LYP/6-31G* basis set). Use Molecular Dynamics (MD) simulations to model solvent effects (e.g., DMSO vs. THF) on reaction kinetics . Validate models against experimental data (e.g., activation energies from Arrhenius plots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-3-methylpentanoic acid
Reactant of Route 2
2-Fluoro-3-methylpentanoic acid

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